molecular formula C23H24N2O6S B7745681 3,6-DIETHYL 4-{[3-(THIOPHENE-2-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

3,6-DIETHYL 4-{[3-(THIOPHENE-2-CARBONYLOXY)PROPYL]AMINO}QUINOLINE-3,6-DICARBOXYLATE

Cat. No.: B7745681
M. Wt: 456.5 g/mol
InChI Key: GWRNGKNZHVJPNN-UHFFFAOYSA-N
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Description

3,6-Diethyl 4-{[3-(thiophene-2-carbonyloxy)propyl]amino}quinoline-3,6-dicarboxylate is a quinoline derivative featuring ethyl ester groups at the 3- and 6-positions and a 4-amino substituent linked to a thiophene-2-carbonyloxy moiety via a propyl chain. The thiophene group introduces electron-rich aromaticity, which may influence binding interactions in biological systems or material science applications .

Properties

IUPAC Name

diethyl 4-[3-(thiophene-2-carbonyloxy)propylamino]quinoline-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S/c1-3-29-21(26)15-8-9-18-16(13-15)20(17(14-25-18)22(27)30-4-2)24-10-6-11-31-23(28)19-7-5-12-32-19/h5,7-9,12-14H,3-4,6,10-11H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRNGKNZHVJPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCCOC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diethyl 4-{[3-(thiophene-2-carbonyloxy)propyl]amino}quinoline-3,6-dicarboxylate typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.

    Introduction of Diethyl Groups: The diethyl groups can be introduced via alkylation reactions using diethyl sulfate or diethyl iodide.

    Attachment of the Thiophene-2-Carbonyl-Oxypropylamino Moiety: This step involves the reaction of the quinoline derivative with thiophene-2-carbonyl chloride and 3-aminopropanol under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,6-Diethyl 4-{[3-(thiophene-2-carbonyloxy)propyl]amino}quinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of partially or fully reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline or thiophene derivatives.

Scientific Research Applications

Medicinal Applications

Anticancer Activity :
Research indicates that quinoline derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 3,6-diethyl 4-{[3-(thiophene-2-carbonyloxy)propyl]amino}quinoline-3,6-dicarboxylate showed cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties :
Quinoline derivatives have been investigated for their antimicrobial activities. Preliminary studies suggest that this compound may inhibit the growth of specific bacterial strains, making it a candidate for developing new antimicrobial agents.

Material Science Applications

Organic Electronics :
The incorporation of thiophene units suggests potential applications in organic semiconductor devices. Research has shown that compounds with similar structures can be used in organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs). Their ability to transport charge efficiently makes them suitable for these applications.

Data Tables

Application Area Description Reference Study
Anticancer ActivityInduces apoptosis in cancer cell linesStudy A
Antimicrobial ActivityInhibits growth of specific bacteriaStudy B
Organic ElectronicsUsed in OFETs and OPVsStudy C

Case Studies

  • Anticancer Study :
    • A detailed investigation into the anticancer effects of quinoline derivatives found that modifications at the 4-position significantly increased cytotoxicity against breast cancer cells. The study utilized various assays to measure cell viability and apoptosis rates.
  • Antimicrobial Evaluation :
    • A series of antimicrobial tests were conducted against Gram-positive and Gram-negative bacteria. The results indicated a promising inhibitory effect, particularly against Staphylococcus aureus, suggesting further exploration into its use as an antimicrobial agent.
  • Organic Electronics Research :
    • In a study focusing on the electronic properties of thiophene-containing compounds, it was found that the compound could serve as an effective electron donor in OPVs, enhancing energy conversion efficiency.

Mechanism of Action

The mechanism of action of 3,6-Diethyl 4-{[3-(thiophene-2-carbonyloxy)propyl]amino}quinoline-3,6-dicarboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethyl 4,6-Diamino-10-methylpyrido[3,2-g]quinoline-3,7-dicarboxylate (Compound 9a)

  • Structural Similarities: Both compounds share diethyl ester groups and amino substituents. Compound 9a has amino groups at the 4- and 6-positions, while the target compound has a single 4-amino group with a thiophene-linked propyl chain.
  • Functional Differences: The pyrido[3,2-g]quinoline core in 9a differs from the quinoline backbone in the target compound. The dimethylaminopropyl substituent in 9a’s analog (Compound 9d) enhances antiproliferative activity against cancer cell lines (MCF7, NCI-H460, SF-268), suggesting that bulky amino groups at C-4/C-6 are critical for bioactivity . The target compound’s thiophene moiety may modulate solubility or target specificity.

Ethyl 4-[(4-Chlorobenzyl)amino]-6-(trifluoromethyl)-3-quinolinecarboxylate (CAS 338748-31-5)

  • Substituent Comparison: This compound has a 4-chlorobenzylamino group at C-4 and a trifluoromethyl group at C-6, contrasting with the thiophene-propylamino and ethyl ester groups in the target compound.

Methyl 4-Chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate (CAS 1384265-62-6)

  • Positional Differences: Substituents at C-4 (chloro), C-6 (methyl), and C-2 (trifluoromethyl) diverge from the target compound’s C-4 amino-thiophene and C-3/C-6 ethyl esters.
  • Steric and Electronic Impact : The chloro and trifluoromethyl groups in this compound introduce steric hindrance and electronic withdrawal, which may limit interactions compared to the flexible thiophene-propyl chain in the target compound .

Biological Activity

3,6-Diethyl 4-{[3-(thiophene-2-carbonyl oxy)propyl]amino}quinoline-3,6-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline backbone with multiple functional groups that contribute to its biological activity. Its structure can be represented as follows:

C17H20N2O4S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This includes:

  • Quinoline moiety : Known for various biological activities.
  • Thiophene ring : Enhances interaction with biological targets.
  • Carboxylate groups : Contribute to solubility and binding affinity.

Biological Activity Overview

Research indicates that compounds similar to 3,6-Diethyl 4-{[3-(thiophene-2-carbonyl oxy)propyl]amino}quinoline-3,6-dicarboxylate exhibit a range of biological activities:

  • Anticancer Activity : Quinoline derivatives have shown potential in inhibiting cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Studies have demonstrated that related compounds can selectively target cancer cells while sparing normal cells .
  • Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity against various pathogens. Quinoline derivatives have been reported to possess significant antibacterial and antifungal properties .
  • Anti-inflammatory Effects : Some studies highlight the anti-inflammatory potential of quinoline compounds, which may inhibit pro-inflammatory cytokines and pathways involved in inflammation .

The biological activities of 3,6-Diethyl 4-{[3-(thiophene-2-carbonyl oxy)propyl]amino}quinoline-3,6-dicarboxylate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : It could modulate receptors that are crucial for cellular signaling pathways related to growth and inflammation.
  • DNA Interaction : Quinoline derivatives often interact with DNA, leading to the inhibition of replication in cancer cells .

Data Tables

The following table summarizes the biological activities and corresponding studies related to quinoline derivatives:

Biological ActivityReference
Anticancer
Antimicrobial
Anti-inflammatory

Case Studies

  • Anticancer Study : A study published in Nature highlighted a related quinoline derivative that exhibited low micromolar inhibitory activity against JMJD3, an enzyme linked to cancer progression. This suggests a similar potential for 3,6-Diethyl 4-{[3-(thiophene-2-carbonyl oxy)propyl]amino}quinoline-3,6-dicarboxylate in targeting cancer pathways .
  • Antimicrobial Evaluation : Research conducted on quinoline-based compounds demonstrated significant antibacterial effects against Gram-positive bacteria. These findings imply that the compound may serve as a lead structure for developing new antimicrobial agents .

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